molecular formula C12H19BN2O3 B13548280 (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid

(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid

Cat. No.: B13548280
M. Wt: 250.10 g/mol
InChI Key: BVJHMXPLPWMKTC-UHFFFAOYSA-N
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Description

(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.

    Attachment of the Boronic Acid Moiety: The boronic acid group is usually introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit comparable biological activities.

    Pyridine Derivatives: Compounds like 3-(pyridin-2-yl)pyrrolidine and 3-(pyridin-3-yl)pyrrolidine are structurally related and have similar chemical properties.

Uniqueness

(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is unique due to the presence of both the pyrrolidine and boronic acid moieties, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

IUPAC Name

[5-(3-pyrrolidin-1-ylpropoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H19BN2O3/c16-13(17)11-8-12(10-14-9-11)18-7-3-6-15-4-1-2-5-15/h8-10,16-17H,1-7H2

InChI Key

BVJHMXPLPWMKTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OCCCN2CCCC2)(O)O

Origin of Product

United States

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